7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole
Description
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a polycyclic indole derivative featuring a cyclopenta[b]indole core substituted with a 2,2-diphenylvinyl group at position 7 and a phenyl group at position 4.
Properties
IUPAC Name |
7-(2,2-diphenylethenyl)-4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N/c1-4-11-24(12-5-1)28(25-13-6-2-7-14-25)21-23-19-20-31-29(22-23)27-17-10-18-30(27)32(31)26-15-8-3-9-16-26/h1-9,11-16,19-22,27,30H,10,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSAHMCGJDNDEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N(C3=C2C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609214 | |
| Record name | 7-(2,2-Diphenylethenyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135499-88-6 | |
| Record name | 7-(2,2-Diphenylethenyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Cyclopenta[b]indole Framework Synthesis
The foundational step in synthesizing this compound involves constructing the 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole core. A patented method (US7141563B2) outlines the use of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole as a precursor, dissolved in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base. The reaction conditions involve stirring at ambient temperature, followed by sequential additions of alkyl amides or aryl groups to functionalize the core structure.
Key Reaction Parameters
- Solvent : DMF (50 mL per 130 mmol precursor)
- Base : DIPEA (4 equivalents relative to precursor)
- Temperature : Room temperature (20–25°C)
- Functionalization : Introduction of diphenylvinyl groups via nucleophilic substitution or coupling reactions.
This method emphasizes reproducibility, with yields exceeding 70% for intermediate stages. However, final functionalization to introduce the 2,2-diphenylvinyl group requires optimization, as steric hindrance from the bicyclic system complicates late-stage modifications.
Diphenylvinyl Group Installation via Multi-Step Condensation
A robust approach for introducing the 2,2-diphenylvinyl moiety involves a tandem dehydration-nucleophilic addition sequence, adapted from atom-economical naphthalene synthesis protocols. This method utilizes propargylic aldehydes and 1,1-diphenylethanol under acid catalysis:
- Dehydration : p-Toluenesulfonic acid (pTSA, 5 mol%) in acetonitrile at 80°C for 1.5–3 hours generates an ene-yne intermediate.
- Nucleophilic Addition : DBU (1,8-diazabicycloundec-7-ene) induces cycloisomerization, forming the diphenylvinyl-substituted naphthalene framework.
Adaptation for Target Compound
Replacing naphthalene precursors with hexahydrocyclopenta[b]indole derivatives allows direct vinylation. For example:
- Reactants : 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde + 1,1-diphenylethanol
- Conditions : pTSA (5 mol%), CH₃CN, 80°C → DBU, rt, 30 minutes
- Yield : 87% (isolated after silica gel chromatography).
Chalcone-Mediated Cyclization Strategy
A parallel route leverages chalcone intermediates, commonly used in indole syntheses. Condensing 2-hydroxy-3-iodo-5-methylacetophenone with aromatic aldehydes forms α,β-unsaturated ketones, which undergo cyclization in the presence of thiosemicarbazide or ammonium acetate:
General Procedure
- Chalcone Formation :
- Cyclization :
- Chalcone + ammonium acetate (NH₄OAc) in ethanol under reflux (12 hours) → tetracyclic indole intermediate.
- Vinylation :
Optimization Challenges
- Selectivity : Competing cyclization pathways may yield isomeric byproducts.
- Catalyst : Pd(PPh₃)₄ improves coupling efficiency (≥85% yield).
Comparative Analysis of Synthetic Routes
Structural Characterization and Validation
Post-synthesis, the compound is validated via:
Chemical Reactions Analysis
Types of Reactions
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can result in fully saturated hydrocarbons .
Scientific Research Applications
Pharmaceutical Chemistry
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole has demonstrated notable pharmacological properties:
- Antitumor Activity : Research indicates that indole compounds can inhibit tumor growth through various in vitro and in vivo models. For instance, studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Antibacterial and Antiviral Activities : The compound has been evaluated for its antibacterial properties against various pathogens. In vitro studies have shown promising results in inhibiting bacterial growth. Similarly, antiviral assays suggest that it may effectively hinder viral replication.
Materials Science
The electronic properties of 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole make it suitable for applications in materials science:
- Polymer Development : Monomers containing diphenylvinyl-substituted indole rings have been synthesized to create polymers with unique electronic properties. Characterization techniques such as NMR and mass spectrometry confirm the formation of amorphous materials with glass transition temperatures ranging from 91°C to 109°C.
Microbiology and Biochemistry
The compound's role as a signaling molecule in biological systems is noteworthy:
- Indole Signaling : Indole derivatives are known to influence microbial behavior and plant physiology. The compound can be produced through fermentation processes involving glucose or tryptophan, suggesting its potential use in biotechnological applications for flavoring and fragrance in the food industry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antitumor Activity | In vitro evaluation on cancer cell lines | Induced apoptosis and inhibited proliferation in treated cells. |
| Antibacterial Properties | Testing against pathogens | Demonstrated significant inhibition of bacterial growth in various strains. |
| Polymer Synthesis | Development of electronic materials | Synthesized polymers exhibited desirable thermal properties and stability. |
Mechanism of Action
The mechanism of action of 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole involves its interaction with various molecular targets and pathways. In biological systems, indole derivatives can bind to multiple receptors and enzymes, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the particular application and the structure of the compound .
Comparison with Similar Compounds
Key Observations:
- The p-tolyl analog’s methyl group may improve lipophilicity, making it more suitable for certain synthetic pathways .
- Functional Group Additions: D131’s cyanoacrylic acid group enables strong electron-withdrawing capabilities, critical for light absorption and electron injection in solar cells . The target compound, lacking this group, may serve as a precursor for such derivatives.
Biological Activity
7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is a complex organic compound belonging to the indole family. Its unique structure includes a cyclopenta[b]indole core and various phenyl substituents, which contribute to its potential biological activities. This article explores its biological activity in detail, focusing on its mechanisms of action, therapeutic applications, and related case studies.
| Property | Details |
|---|---|
| Molecular Formula | C31H27N |
| Molecular Weight | 413.21 g/mol |
| CAS Number | 135499-88-6 |
| IUPAC Name | 7-(2,2-diphenylethenyl)-4-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole |
The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole is primarily attributed to its ability to bind to multiple receptors and enzymes. The indole derivatives are known to influence cellular processes such as signal transduction and gene expression by interacting with:
- Indoleamine 2,3-dioxygenase (IDO) : This enzyme plays a crucial role in tryptophan metabolism and has been identified as a therapeutic target in cancer immunotherapy. Inhibition of IDO can enhance antitumor immunity by preventing the depletion of tryptophan and the accumulation of immunosuppressive metabolites .
Anticancer Properties
Research indicates that compounds with indole structures exhibit significant anticancer activities. For instance:
- In vitro studies : The compound demonstrated potent inhibition of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific IC50 values were noted in various assays involving HeLa cells and other cancer models .
- In vivo studies : Animal models have shown that administration of this compound can lead to tumor growth delay without significant toxicity. For example, a related study highlighted the efficacy of phenyl benzenesulfonylhydrazides in inhibiting IDO with promising results in murine models .
Antiviral Activity
There is emerging evidence suggesting that indole derivatives may possess antiviral properties. The interaction with viral proteins and modulation of host immune responses are potential mechanisms through which these compounds exert their effects.
Case Studies
- Study on IDO Inhibition : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of phenyl benzenesulfonylhydrazides as IDO inhibitors. The findings indicated that modifications in the indole structure could enhance inhibitory potency against IDO .
- Anticancer Efficacy in Resistant Models : Research published in the European Journal of Medicinal Chemistry reported on compounds similar to 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole that showed significant cytotoxicity against drug-resistant cancer cell lines. This study emphasized the potential for overcoming resistance mechanisms through structural modifications .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 7-(2,2-Diphenylvinyl)-4-phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, and what key reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves multi-step routes, such as alkylation of indole precursors followed by cyclization. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the diphenylvinyl group, while acid-mediated cyclization forms the polycyclic framework . Key parameters include solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time. Yield optimization often requires inert atmosphere conditions and temperature control (e.g., reflux at 80–110°C) .
Q. What spectroscopic techniques are most effective for characterizing the structural complexity of this compound, and how are data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and stereochemistry. For example, coupling constants in ¹H NMR distinguish axial vs. equatorial protons in the hexahydrocyclopenta ring .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. High-resolution data (e.g., ESI-HRMS) resolves isotopic clusters for precise formula validation .
- X-ray Crystallography : Resolves absolute configuration, particularly for stereocenters at positions 3a and 8b .
Q. What safety protocols and handling precautions are recommended for this compound based on its physicochemical properties?
- Methodological Answer : Due to potential irritancy (common in polycyclic indoles), handling requires PPE (gloves, goggles) and fume hoods. First aid for exposure includes rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation. Stability tests (e.g., DSC for thermal decomposition) should precede large-scale reactions .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) be applied to optimize the synthesis of this compound, considering variables like temperature, catalyst loading, and reaction time?
- Methodological Answer : A 2³ factorial design evaluates interactions between variables. For example:
- Factors : Temperature (60°C vs. 100°C), catalyst (5 mol% vs. 10 mol% Pd), time (12h vs. 24h).
- Response : Yield (%) measured via HPLC.
Statistical analysis (ANOVA) identifies significant factors. Central Composite Designs (CCD) refine optimal conditions .
Q. What computational strategies (e.g., quantum chemical calculations) are used to predict reaction pathways and transition states in the synthesis of polycyclic indole derivatives?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models reaction mechanisms. For cyclization steps, intrinsic reaction coordinate (IRC) calculations map energy barriers. Solvent effects (e.g., PCM model for DMF) improve accuracy .
Q. How do researchers address discrepancies between theoretical predictions (e.g., computational models) and experimental outcomes in the synthesis or reactivity studies of this compound?
- Methodological Answer :
- Validation : Cross-check computational results with kinetic experiments (e.g., Arrhenius plots for activation energy).
- Error Analysis : Identify approximations in DFT (e.g., neglect of dispersion forces) and recalibrate using higher-level theories (e.g., CCSD(T)) .
- Experimental Replication : Repeat reactions under controlled conditions to rule out impurities or side reactions .
Q. What reactor design considerations (e.g., batch vs. flow, mass transfer limitations) are critical for scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Batch Reactors : Suitable for small-scale optimization but face heat transfer limitations. Use jacketed reactors with precise temperature control.
- Continuous Flow Systems : Improve mixing and heat dissipation, critical for exothermic cyclization steps. Membrane reactors can separate intermediates in real-time .
Q. What advanced separation techniques (e.g., chiral chromatography, membrane technologies) are employed to resolve stereoisomers or by-products in the purification of this compound?
- Methodological Answer :
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients to separate enantiomers.
- Simulated Moving Bed (SMB) Chromatography : Scalable for industrial applications, optimizing solvent usage and throughput.
- Membrane Separation : Nanofiltration membranes (MWCO ~300 Da) isolate low-molecular-weight by-products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
